molecular formula C22H33N3O2 B5632538 8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one

8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5632538
M. Wt: 371.5 g/mol
InChI Key: RSUQJQAPRRBNAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives often involves multi-component condensation reactions. For example, similar compounds like 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized through the condensation of dimethylphenol with isobutyraldehyde and nitriles in concentrated sulfuric acid (Rozhkova et al., 2012). This method could potentially be adapted for the synthesis of "8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of "8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one" would be characterized by its diazaspiro[4.5]decanone backbone and the attached dimethylamino phenyl group. The stereochemistry and the spirocyclic nature of the compound could influence its chemical reactivity and interaction with biological targets. Crystal structure analysis, as performed on related compounds, could provide insights into the stereochemical configuration and conformational preferences of the molecule (Magerramov et al., 2013).

properties

IUPAC Name

8-[2-[4-(dimethylamino)phenyl]acetyl]-2-(2-methylpropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-17(2)15-25-16-22(14-21(25)27)9-11-24(12-10-22)20(26)13-18-5-7-19(8-6-18)23(3)4/h5-8,17H,9-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUQJQAPRRBNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2(CCN(CC2)C(=O)CC3=CC=C(C=C3)N(C)C)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[4-(Dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one

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